molecular formula C10H12O3 B6242689 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione CAS No. 54644-27-8

3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione

Cat. No.: B6242689
CAS No.: 54644-27-8
M. Wt: 180.20 g/mol
InChI Key: CCBOLCQGIIFGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione is an organic compound characterized by a cyclopentane ring substituted with a pent-2-en-1-yl group and three keto groups at positions 1, 2, and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane-1,2,4-trione, which is commercially available or can be synthesized from cyclopentanone through oxidation.

    Alkylation: The cyclopentane-1,2,4-trione undergoes alkylation with pent-2-en-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and yield. The use of greener solvents and catalysts might also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, potentially leading to the formation of alcohol derivatives.

    Substitution: The pent-2-en-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or esters, while reduction could produce alcohols. Substitution reactions would result in various alkyl or aryl derivatives.

Scientific Research Applications

3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione exerts its effects depends on its interaction with molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The pent-2-en-1-yl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2,4-trione: The parent compound without the pent-2-en-1-yl group.

    3-[(2E)-but-2-en-1-yl]cyclopentane-1,2,4-trione: A similar compound with a but-2-en-1-yl group instead of a pent-2-en-1-yl group.

    3-[(2E)-hex-2-en-1-yl]cyclopentane-1,2,4-trione: A similar compound with a hex-2-en-1-yl group.

Uniqueness

3-[(2E)-pent-2-en-1-yl]cyclopentane-1,2,4-trione is unique due to the specific length and structure of its pent-2-en-1-yl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

54644-27-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-pent-2-enylcyclopentane-1,2,4-trione

InChI

InChI=1S/C10H12O3/c1-2-3-4-5-7-8(11)6-9(12)10(7)13/h3-4,7H,2,5-6H2,1H3

InChI Key

CCBOLCQGIIFGHM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC1C(=O)CC(=O)C1=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.